molecular formula C20H22N4O3S B4657514 1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea

Cat. No.: B4657514
M. Wt: 398.5 g/mol
InChI Key: SHWVZYUOKWWDPB-UHFFFAOYSA-N
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Description

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom.

Mechanism of Action

Target of Action

It is known that thiadiazole-containing compounds, such as the one , can cross cellular membranes and interact strongly with biological targets . These compounds have been widely studied in medicinal chemistry due to their broad spectrum of biological activities .

Mode of Action

It is known that thiadiazole derivatives can induce apoptosis via a caspase-dependent pathway . This suggests that the compound may interact with its targets to trigger programmed cell death, a crucial mechanism in controlling cell proliferation and treating diseases like cancer .

Biochemical Pathways

Given the apoptosis-inducing activity of similar thiadiazole derivatives , it can be inferred that the compound may affect pathways related to cell survival and death, such as the caspase-dependent pathway .

Pharmacokinetics

It is known that thiadiazole-containing compounds have good liposolubility, which is attributed to the presence of the sulfur atom . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability .

Result of Action

Based on the known effects of similar thiadiazole derivatives, it can be inferred that the compound may induce apoptosis in cells . This could result in the reduction of cell proliferation, which is particularly beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

It is known that the half-life of thiadiazole-containing compounds in soil is considerably greater in soils with low moisture content . This suggests that environmental conditions, such as moisture levels, could potentially influence the stability and activity of the compound .

Preparation Methods

The synthesis of 1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-butoxybenzoyl chloride with thiosemicarbazide to form the intermediate 5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-methoxyphenyl isocyanate to yield the final product .

Industrial production methods for such compounds often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea has shown potential in various scientific research applications, including:

Comparison with Similar Compounds

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other thiadiazole derivatives.

Properties

IUPAC Name

1-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-3-4-13-27-15-11-9-14(10-12-15)18-23-24-20(28-18)22-19(25)21-16-7-5-6-8-17(16)26-2/h5-12H,3-4,13H2,1-2H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWVZYUOKWWDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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